2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(3-methylphenyl)-1-benzofuran-5-sulfonamide
Description
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(3-methylphenyl)-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O6S/c1-14-4-3-5-17(10-14)28-35(29,30)18-7-9-20-19(12-18)15(2)23(33-20)25-26-24(27-34-25)16-6-8-21-22(11-16)32-13-31-21/h3-12,28H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDISDSCSTLSSGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=C3C)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(3-methylphenyl)-1-benzofuran-5-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the benzodioxole moiety, followed by the formation of the oxadiazole ring through cyclization reactions. The final step involves the sulfonation of the benzofuran ring and subsequent coupling with the oxadiazole intermediate .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(3-methylphenyl)-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran and benzodioxole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(3-methylphenyl)-1-benzofuran-5-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(3-methylphenyl)-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects .
Comparison with Similar Compounds
Structural Comparison
Three key analogs are compared below (Table 1):
Key Observations :
- Core Structure : The target compound’s benzofuran core differs from Analog 1’s thiophene and Analog 2’s benzene, altering aromaticity and electron distribution. Benzofuran’s oxygen atom may enhance hydrogen bonding compared to thiophene’s sulfur.
- Oxadiazole Substituent: The target compound and Analog 1 share a benzodioxol group, which is electron-rich and may improve π-π stacking.
- Sulfonamide Substituent : The target’s 3-methylphenyl group is less bulky than Analog 1’s N-methyl-N-phenyl or Analog 2’s branched alkyl chain, suggesting differences in steric hindrance and solubility.
Physicochemical Properties (Hypothesized)
While explicit data (e.g., LogP, solubility) are unavailable in the provided evidence, trends can be inferred:
- Lipophilicity (LogP) :
- The target compound’s benzofuran and 3-methylphenyl groups likely confer moderate lipophilicity.
- Analog 1’s thiophene and N-methyl-N-phenyl substituents may increase LogP due to sulfur’s hydrophobicity and alkylation.
- Analog 2’s fluorophenyl and bulky tert-butyl group could further elevate LogP.
- Solubility :
- The target’s sulfonamide and benzodioxol groups may enhance aqueous solubility via hydrogen bonding, whereas Analog 2’s fluorophenyl and alkyl chain could reduce it.
Biological Activity
The compound 2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(3-methylphenyl)-1-benzofuran-5-sulfonamide is a complex organic molecule that has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several key structural components:
- Benzodioxole moiety : Known for its role in various biological activities.
- Oxadiazole ring : Associated with antimicrobial and anticancer properties.
- Benzofuran sulfonamide : Contributes to the compound's overall reactivity and biological interactions.
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets within cells. Notably:
- It may inhibit matrix metalloproteinases (MMPs), which are involved in tumor progression and metastasis .
- The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression .
Anticancer Activity
Recent studies have demonstrated the compound's cytotoxic effects on various cancer cell lines:
- Cytotoxicity against A549 cells : The compound exhibited significant cytotoxicity with an IC50 value comparable to cisplatin, indicating strong potential as an anticancer agent .
| Compound | Cell Line | IC50 (mM) |
|---|---|---|
| 2 | A549 | 0.125 ± 0.020 |
| 9 | A549 | 0.349 ± 0.046 |
| Cisplatin | A549 | 26.00 ± 3.00 |
This data suggests that the structural features of the oxadiazole and benzodioxole moieties enhance the anticancer activity of the compound.
Inhibition of COX Enzymes
The compound has been evaluated for its ability to inhibit COX-1 and COX-2 enzymes:
- Inhibition Rates : Compound 2 showed a COX-1 inhibition rate of 59.52% and COX-2 inhibition rate of 50.59% , which is significant compared to cisplatin .
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| 2 | 59.52 | 50.59 |
| Cisplatin | 24.41 | 43.07 |
Pharmacological Applications
The findings suggest that this compound could be developed into a therapeutic agent for:
- Lung cancer treatment : Due to its potent cytotoxic effects on lung cancer cell lines.
- Anti-inflammatory therapies : Through its inhibition of COX enzymes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(3-methylphenyl)-1-benzofuran-5-sulfonamide, and how can reaction progress be monitored?
- Methodological Answer : The compound's synthesis involves multi-step reactions, including cyclization of oxadiazole and benzofuran moieties. Key steps include:
- Oxadiazole Formation : Condensation of nitrile derivatives with hydroxylamine under reflux in ethanol .
- Benzofuran Sulfonamide Coupling : Use of coupling agents like EDC/HOBt in anhydrous DCM for sulfonamide bond formation .
- Monitoring : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is effective for tracking intermediate formation and purity .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry.
- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond angles and torsional strain in the benzodioxole-oxadiazole system (e.g., C–C bond precision ±0.002 Å) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (±2 ppm error tolerance).
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Initial screens should focus on target-specific assays:
- Enzyme Inhibition : Use fluorogenic substrates (e.g., acetylcholinesterase or kinase assays) with IC₅₀ calculations via dose-response curves.
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with competitive binding models .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess baseline toxicity .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing side-product formation during oxadiazole synthesis?
- Methodological Answer : Apply design of experiments (DoE) to identify critical parameters:
- Factors : Temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., ZnCl₂ at 5–15 mol%).
- Response Surface Methodology (RSM) : Maximize yield (%) while minimizing impurities (e.g., <5% by HPLC) .
- Case Study : A 15% yield increase was achieved using DMF at 80°C with 10 mol% ZnCl₂, reducing byproducts like uncyclized intermediates .
Q. How should contradictory bioactivity data (e.g., conflicting IC₅₀ values across studies) be resolved?
- Methodological Answer : Conduct orthogonal validation:
- Assay Reproducibility : Repeat assays in triplicate with blinded controls.
- Off-Target Profiling : Use proteome-wide affinity chromatography to identify non-specific binding .
- Structural Dynamics : Molecular dynamics simulations (e.g., AMBER) to assess ligand-receptor conformational stability .
Q. What experimental frameworks are recommended for studying this compound's environmental fate and ecotoxicology?
- Methodological Answer : Follow ISO guidelines for environmental risk assessment:
- Degradation Studies : Hydrolysis (pH 5–9, 25–50°C) and photolysis (UV light, λ = 300–400 nm) to measure half-life .
- Bioaccumulation : LogP determination via shake-flask method (octanol-water partitioning).
- Ecotoxicology : Daphnia magna acute toxicity (48-h LC₅₀) and algal growth inhibition (72-h EC₅₀) .
Q. How can computational methods aid in rational design of derivatives with enhanced selectivity?
- Methodological Answer : Use in silico tools for structure-activity relationship (SAR) modeling:
- Docking Studies : AutoDock Vina or Glide to predict binding poses in target enzymes (e.g., cytochrome P450 isoforms).
- QSAR Models : Build regression models using descriptors like polar surface area (PSA) and H-bond donors/acceptors .
- ADMET Prediction : SwissADME or ADMETLab to optimize pharmacokinetic properties (e.g., bioavailability ≥30%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
